molecular formula C19H24N2O3 B2518556 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea CAS No. 1351584-86-5

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2518556
CAS No.: 1351584-86-5
M. Wt: 328.412
InChI Key: PTNCYIONNHJHFY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring two distinct substituents: a 2-hydroxy-2-phenylpropyl group and a 4-methoxyphenethyl moiety.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(23,16-6-4-3-5-7-16)14-21-18(22)20-13-12-15-8-10-17(24-2)11-9-15/h3-11,23H,12-14H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNCYIONNHJHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process. One common method starts with the reaction of 2-phenylpropylamine with 4-methoxyphenethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea has been investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and anticancer agent. Studies have shown that compounds with similar structural features exhibit significant biological activity.

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound may interact with specific molecular targets, leading to therapeutic effects against cancer.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in synthetic chemistry.

Material Science

Research into the material properties of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea has indicated potential applications in developing new materials, such as polymers or coatings with specific functionalities.

Antitumor Studies

In a notable study, derivatives of this compound were tested against different cancer cell lines to evaluate their cytotoxic effects. The results demonstrated varying degrees of effectiveness, highlighting its potential as an anticancer agent. Further investigation into the structure-activity relationship revealed that modifications to the phenyl and methoxy groups significantly influenced biological activity.

Neuropharmacological Effects

Another area of research focused on the neuropharmacological effects of this compound, particularly its impact on drug-seeking behavior in animal models. In studies involving rats trained to self-administer addictive substances, administration of the compound resulted in a significant reduction in drug-seeking behavior. This suggests potential applications in addiction therapy.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the urea moiety can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea

  • Structural Difference : Replaces the 2-phenyl group in the hydroxypropyl chain with a benzofuran-2-yl ring.
  • Molecular Formula : C21H24N2O4 vs. the target compound’s likely formula (estimated C19H24N2O3, based on substituents).
  • Molecular Weight : 368.4 g/mol vs. ~328.4 g/mol (estimated for the target compound).
  • Increased oxygen content (due to the furan oxygen) may improve solubility in polar solvents.

1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea

  • Structural Difference : Replaces the 4-methoxyphenethyl group with a rigid adamantane moiety.
  • Molecular Formula : C20H28N2O2 vs. target compound.
  • Molecular Weight : 328.4 g/mol (lower than the target compound due to adamantane’s compact structure).
  • Implications: Adamantane’s rigidity may improve metabolic stability and membrane permeability.

1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea

  • Structural Difference : Substitutes the 2-hydroxy-2-phenylpropyl group with a 3-phenylpropyl chain and adds diisopropyl groups to the urea nitrogen.
  • The lack of a hydroxyl group diminishes hydrogen-bonding capacity compared to the target compound.

SKF-96365 (1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole)

  • Structural Difference : Replaces the urea core with an imidazole ring while retaining the 4-methoxyphenethyl group.
  • Implications :
    • The imidazole ring may coordinate with metal ions (e.g., calcium in TRPC channels), differing from urea’s hydrogen-bonding profile.
    • The additional methoxypropoxy chain could extend half-life but increase molecular weight.

1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea

  • Structural Difference : Adds a sulfonated indole group via an ethyl linker.
  • Molecular Formula : C22H27N3O4S vs. target compound.
  • Molecular Weight : 429.5 g/mol (significantly higher).
  • Implications :
    • The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity.
    • The indole moiety may interact with hydrophobic pockets in proteins.

Comparative Data Table

Compound Name Key Substituent Differences Molecular Formula Molecular Weight (g/mol) Notable Features
1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea (Target) 2-Hydroxy-2-phenylpropyl, 4-methoxyphenethyl C19H24N2O3* ~328.4* Balanced polarity, hydrogen-bond donors
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea Benzofuran-2-yl replaces phenyl C21H24N2O4 368.4 Enhanced π-π stacking, higher solubility
1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea Adamantane replaces 4-methoxyphenethyl C20H28N2O2 328.4 Rigid structure, increased lipophilicity
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea 3-Phenylpropyl, diisopropyl groups Not explicitly given Not provided Steric hindrance, reduced hydrogen bonding
SKF-96365 Imidazole core, methoxypropoxy chain C24H27N3O3Cl Not provided Metal coordination, TRPC inhibition
1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea Sulfonated indole-ethyl linker C22H27N3O4S 429.5 High acidity, hydrophobic interactions

*Estimated based on structural analysis.

Key Research Findings

  • Structural Flexibility : The 4-methoxyphenethyl group is a common motif in TRPC channel inhibitors (e.g., SKF-96365), suggesting its role in target recognition.
  • Hydrophobic vs. Polar Modifications : Adamantane and benzofuran substitutions demonstrate how hydrophobic (adamantane) or polar (benzofuran) groups alter physicochemical properties.
  • Functional Group Impact : Sulfonyl and imidazole groups introduce distinct electronic profiles compared to urea, affecting target selectivity.

Biological Activity

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a urea moiety linked to a phenylpropyl group and a methoxyphenethyl group, which may contribute to its biological activity.

The biological activity of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea is primarily attributed to its interaction with specific biological targets. It is hypothesized that the compound may act as an enzyme inhibitor or modulator of receptor signaling pathways.

  • Enzyme Inhibition : The urea group can form hydrogen bonds with the active site of enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The phenethyl moiety may facilitate binding to various receptors, influencing cellular signaling pathways.

Biological Activities

The following table summarizes the key biological activities reported for 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea:

Biological Activity Description
AnticancerExhibits potential to induce apoptosis in cancer cells through HDAC inhibition.
AntimicrobialDemonstrates inhibitory effects against certain bacterial strains.
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production.
NeuroprotectiveProtects neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea:

  • Anticancer Activity : A study published in Pharmacology Reports demonstrated that derivatives of urea compounds, including this specific compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Antimicrobial Properties : Research highlighted in the Journal of Medicinal Chemistry showed that urea derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. This effect was attributed to their ability to disrupt bacterial cell wall synthesis .
  • Neuroprotective Effects : A recent study indicated that compounds similar to 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves reacting a substituted isocyanate (e.g., 4-methoxyphenethyl isocyanate) with a hydroxyl-containing amine (e.g., 2-hydroxy-2-phenylpropylamine) under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Use polar aprotic solvents like dichloromethane or THF for better solubility .
  • Catalysts : Add triethylamine to scavenge HCl generated during urea bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and hydroxyl group (broad peak at δ ~1.5–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+ at m/z calculated for C23H26N2O3\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_3).
  • IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm1^{-1}) and hydroxyl O-H stretch (~3200–3500 cm1^{-1}) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the urea moiety.
  • Solubility : Prepare stock solutions in DMSO (dry, <0.1% H2_2O) for biological assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinase enzymes) by modeling the compound’s 3D conformation. Focus on hydrogen bonding between the urea group and active-site residues .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP (lipophilicity) and polar surface area to optimize pharmacokinetic properties .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (e.g., IC50_{50} determination) in triplicate with standardized cell lines (e.g., HEK293 or HepG2) to minimize variability .
  • Off-Target Screening : Use panels (e.g., CEREP) to identify non-specific binding to receptors like GPCRs or ion channels .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can reaction path search methods improve the scalability of synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., isocyanate-amine coupling).
  • High-Throughput Screening : Test solvent/catalyst combinations in microreactors to rapidly optimize conditions (e.g., THF with DMAP vs. DMF with DBU) .

Q. What structural analogs of this compound exhibit divergent biological activities, and why?

  • Methodological Answer :

  • Comparative Analysis :
AnalogStructural ModificationObserved Activity
A : 1-(4-Chlorophenyl) substitutionIncreased halogen bondingEnhanced kinase inhibition
B : Removal of methoxy groupReduced logP (more hydrophilic)Lower membrane permeability
  • Mechanistic Insight : The methoxy group in 4-methoxyphenethyl enhances π-stacking with aromatic residues in target proteins, while the hydroxypropyl group modulates solubility .

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